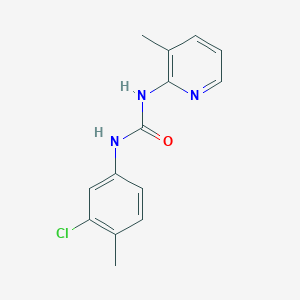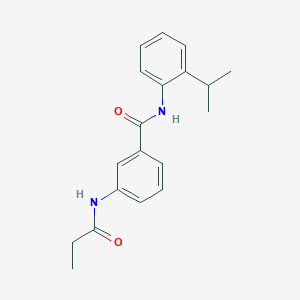![molecular formula C21H25N3O4 B5328842 methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate, also known as MIPPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MIPPC is a pyrazine derivative that exhibits a unique structural and chemical profile, making it an attractive target for research and development.
科学研究应用
Methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound can be used as a lead compound for drug discovery. This compound has been reported to exhibit significant binding affinity towards dopamine receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory disorders.
作用机制
The mechanism of action of methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate is not fully understood. However, it has been reported to exhibit significant binding affinity towards dopamine receptors, specifically the D2 receptor subtype. The binding of this compound to the D2 receptor results in a decrease in dopamine release, leading to a reduction in dopamine-mediated neurotransmission. This mechanism of action is similar to that of antipsychotic drugs such as haloperidol, which also act as D2 receptor antagonists.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the release of dopamine in a concentration-dependent manner. Additionally, this compound has been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory disorders. However, the exact biochemical and physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
Methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate has several advantages for lab experiments. It is a novel compound that exhibits a unique chemical and structural profile, making it an attractive target for research and development. Additionally, this compound has been shown to possess significant binding affinity towards dopamine receptors, which could be beneficial in the treatment of neurological disorders. However, there are also limitations to the use of this compound in lab experiments. The synthesis process is complex and requires expertise in synthetic organic chemistry. Additionally, the exact mechanism of action and biochemical and physiological effects of this compound are still under investigation, which could limit its applications in certain research areas.
未来方向
There are several future directions for research on methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound are needed to fully understand its potential applications in various fields of research. Furthermore, the synthesis of this compound analogs could lead to the development of more potent and selective compounds with improved pharmacological properties. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate involves a multistep process that requires several chemical reactions. The first step involves the synthesis of 3-(3-isopropoxybenzoyl)piperidine, which is then reacted with 2-pyrazinecarboxylic acid to yield this compound. The synthesis process is complex and requires expertise in synthetic organic chemistry. However, the synthesis of this compound has been successfully achieved, and the compound is now available for research purposes.
属性
IUPAC Name |
methyl 6-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14(2)28-17-8-4-6-15(10-17)20(25)16-7-5-9-24(13-16)19-12-22-11-18(23-19)21(26)27-3/h4,6,8,10-12,14,16H,5,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSVBUZVKOVIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C3=NC(=CN=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)


![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)
![ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5328803.png)
![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)